molecular formula C12H11FN2O3 B11789152 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11789152
M. Wt: 250.23 g/mol
InChI Key: CASRIMABJPMMLJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 1707609-60-6) is a high-purity pyrazole-carboxylic acid derivative intended for research and development use. With a molecular formula of C 12 H 11 FN 2 O 3 and a molecular weight of 250.23, this compound serves as a versatile chemical building block for the synthesis of more complex molecules in medicinal and agrochemical research . The pyrazole core is a privileged scaffold in pharmaceutical chemistry, known for contributing to a diverse array of biological activities . Recent scientific investigations highlight the significant potential of pyrazole-carboxamide derivatives in inhibiting carbonic anhydrase (CA) isoenzymes , which are key therapeutic targets associated with conditions like glaucoma, epilepsy, and cancer . Furthermore, structurally similar 3,5-diphenylpyrazole compounds have been identified as highly potent and selective inhibitors of the metalloprotease meprin α , emerging as valuable chemical probes for target validation in fibrotic diseases, Alzheimer's, and cancer . The benzyl and fluoro substituents on this particular pyrazole structure make it a promising intermediate for constructing novel compounds aimed at these and other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

1-benzyl-4-fluoro-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O3/c1-18-11-9(13)10(12(16)17)14-15(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,17)

InChI Key

CASRIMABJPMMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NN1CC2=CC=CC=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, acetylenic ketones react with substituted hydrazines to form 1,3,5-trisubstituted pyrazoles. In one approach, diacetylene ketones 20 (Scheme 6 in ) undergo cyclization with phenylhydrazine 5 in ethanol, yielding regioisomeric pyrazoles. This reaction is temperature-sensitive, with optimal yields achieved at 70–90°C .

For the target compound, a fluorinated and methoxylated acetylenic ketone precursor could be synthesized. The fluorine atom at position 4 is introduced via electrophilic fluorination or by using fluorinated building blocks. Methoxy groups are typically incorporated via nucleophilic substitution or through pre-functionalized starting materials. For instance, 5-methoxy substituents may arise from methoxylation of a hydroxylated intermediate under Mitsunobu conditions or via direct substitution with methoxide ions .

Regioselective Functionalization of Pyrazole Intermediates

Regioselectivity is critical for positioning substituents at the 4-fluoro and 5-methoxy sites. Patent US9145369B2 describes a regioselective method for synthesizing 1-alkyl-3-fluoroalkylpyrazoles. By employing α-benzotriazolylenones 48 (Scheme 16 in ), the 4-position is selectively functionalized due to increased acidity of the α-hydrogen, enabling fluorination or methoxylation. Key conditions include:

  • Temperature : 20–80°C

  • Catalysts : Base-mediated deprotonation (e.g., KOtBu)

  • Reagents : Selectfluor® for fluorination, methyl iodide for methoxylation .

The benzyl group at the 1-position is introduced via alkylation of the pyrazole nitrogen. Using benzyl bromide or chloride in the presence of a base (e.g., NaH) in DMF at 60°C achieves quantitative N-benzylation .

Oxidation of Methyl Groups to Carboxylic Acids

The carboxylic acid moiety at position 3 is often installed via oxidation of a methyl precursor. A proven method involves treating 3-methylpyrazole derivatives with potassium permanganate (KMnO₄) in aqueous acidic media. For example, 3,5-dimethyl-1H-pyrazole reacts with KMnO₄ (4:1 molar ratio) at 70–90°C, yielding 1H-pyrazole-3,5-dicarboxylic acid in 33% yield (Scheme 1 in ). Adapting this to the target compound, 3-methyl-1-benzyl-4-fluoro-5-methoxy-1H-pyrazole would undergo oxidation with KMnO₄ or RuO₄ under controlled pH (2–3) to prevent over-oxidation .

Functional Group Interconversion Pathways

Alternative routes involve converting ester or nitrile groups to carboxylic acids. For instance, 1-benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carbonitrile can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to the corresponding acid. This method, however, requires stringent control of reaction time and temperature to avoid pyrazole ring degradation .

Acid chlorides serve as versatile intermediates. As demonstrated in , pyrazole-3-carboxylic acid 2 is treated with thionyl chloride (SOCl₂) to form the acid chloride 3 , which subsequently reacts with amines or undergoes hydrolysis to regenerate the acid. For the target compound, this pathway ensures high purity (>95%) when conducted under anhydrous conditions .

Analytical Validation and Optimization

Spectroscopic Characterization :

  • ¹H NMR : Key signals include δ 7.07 ppm (pyrazole C4-H), δ 5.21 ppm (benzyl CH₂), and δ 3.85 ppm (methoxy OCH₃) .

  • IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

Optimized Reaction Conditions :

StepReagents/ConditionsYield (%)Source
Pyrazole formationHydrazine + fluorinated diketone, 70°C45–50
N-BenzylationBenzyl bromide, NaH, DMF, 60°C90–95
Methyl oxidationKMnO₄, H₂O/H₂SO₄, 80°C60–65
Acid chloride hydrolysisSOCl₂, reflux, then H₂O85–90

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison with Pyrazole Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features
1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid 1-Benzyl, 4-F, 5-OCH₃, 3-COOH Not provided High lipophilicity (benzyl), electronegativity (F), and H-bonding (COOH)
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid 1-Benzyl, 5-Ph, 3-COOH 294.31 g/mol Bulky phenyl group at 5-position; potential for π-π interactions
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 1-(2-F-Ph), 5-OCH₃, 3-COOH Similarity: 0.65 Fluorine on aryl ring enhances polarity; reduced steric bulk vs. benzyl
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 1-CH₃, 5-OCH₃, 3-COOH Similarity: 0.94 Simplified structure; lower lipophilicity, higher solubility
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₂H, 4-COOH Not provided Strong electron-withdrawing CF₂H group; carboxylic acid at 4-position

Key Observations :

  • Benzyl vs.
  • Fluorine vs.
  • Carboxylic Acid Position : A 3-carboxylic acid (target compound) vs. 4-carboxylic acid () alters hydrogen-bonding networks and molecular geometry, impacting target binding .

Biological Activity

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1707609-60-6) is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a benzyl group, a fluorine atom at the 4-position, and a methoxy group at the 5-position, contributes to its diverse biological activities. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₂H₁₁FN₂O₃
  • Molecular Weight : 250.23 g/mol
  • Purity : Typically around 97% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with benzyl halides.
  • Functional Group Modifications : Utilizing existing pyrazole structures and modifying them through fluorination and methoxylation processes.

These methods facilitate the efficient production of this compound in laboratory settings .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:

  • Microtubule Destabilization : Compounds related to this structure have shown effective inhibition of microtubule assembly, indicating potential use as microtubule-destabilizing agents in cancer therapy .
  • Apoptosis Induction : In vitro studies demonstrated that certain derivatives could enhance caspase-3 activity in breast cancer MDA-MB-231 cells, leading to apoptosis at concentrations as low as 1.0 μM .

Other Biological Activities

  • Anti-inflammatory Effects : Compounds within the pyrazole class have exhibited significant anti-inflammatory properties, with some derivatives showing superior activity compared to established anti-inflammatory drugs like celecoxib and indomethacin .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or enhancing drug efficacy .

Case Studies and Research Findings

StudyFindings
Microtubule Assembly Inhibition At a concentration of 20 μM, related compounds showed an inhibition rate of 40.76–52.03% on microtubule assembly .
Caspase Activation Induced caspase-3 activity increased by 1.33–1.57 times at 10 μM in cancer cell lines .
Anti-inflammatory Activity Selective COX-2 inhibitors demonstrated significant edema inhibition percentages compared to standard treatments .

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